N-(Benzyloxycarbonyl)-N-(benzyloxycarboxamido)glycine ethyl ester
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Overview
Description
N-(Benzyloxycarbonyl)-N-(benzyloxycarboxamido)glycine ethyl ester is a synthetic organic compound often used in chemical research and industrial applications It is characterized by the presence of benzyloxycarbonyl and benzyloxycarboxamido groups attached to a glycine ethyl ester backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzyloxycarbonyl)-N-(benzyloxycarboxamido)glycine ethyl ester typically involves the protection of glycine with benzyloxycarbonyl (Cbz) groups. The process begins with the reaction of glycine with benzyl chloroformate in the presence of a base such as sodium hydroxide. This reaction forms N-(benzyloxycarbonyl)glycine. Subsequently, the compound is further reacted with benzyl chloroformate and a coupling agent like dicyclohexylcarbodiimide (DCC) to introduce the benzyloxycarboxamido group, resulting in the formation of N-(Benzyloxycarbonyl)-N-(benzyloxycarboxamido)glycine. Finally, esterification with ethanol in the presence of an acid catalyst yields the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(Benzyloxycarbonyl)-N-(benzyloxycarboxamido)glycine ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Benzyloxycarbonyl)-N-(benzyloxycarboxamido)glycine ethyl ester has diverse applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at specific sites.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-(Benzyloxycarbonyl)-N-(benzyloxycarboxamido)glycine ethyl ester involves its ability to act as a protecting group. The benzyloxycarbonyl groups protect specific functional groups during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the active functional groups. This selective protection and deprotection mechanism is crucial in peptide synthesis and other complex organic syntheses .
Comparison with Similar Compounds
Similar Compounds
Nε-(Benzyloxycarbonyl)-L-lysine methyl ester: Similar in structure but with a lysine backbone.
Benzyloxycarbonyl-α-phosphonoglycine trimethyl ester: Contains a phosphonoglycine moiety instead of glycine.
Uniqueness
N-(Benzyloxycarbonyl)-N-(benzyloxycarboxamido)glycine ethyl ester is unique due to its dual benzyloxycarbonyl protection, which provides enhanced stability and selectivity in chemical reactions. This dual protection is particularly useful in multi-step syntheses where selective deprotection is required.
Properties
CAS No. |
100260-20-6 |
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Molecular Formula |
C20H22N2O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 2-[phenylmethoxycarbonyl(phenylmethoxycarbonylamino)amino]acetate |
InChI |
InChI=1S/C20H22N2O6/c1-2-26-18(23)13-22(20(25)28-15-17-11-7-4-8-12-17)21-19(24)27-14-16-9-5-3-6-10-16/h3-12H,2,13-15H2,1H3,(H,21,24) |
InChI Key |
YQXVEKIURQVOTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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